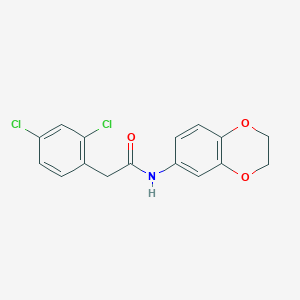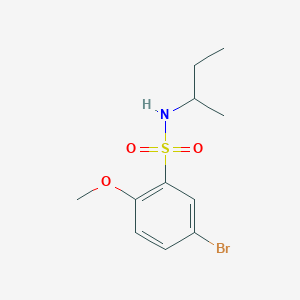
5-bromo-N-(sec-butyl)-2-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(sec-butyl)-2-methoxybenzenesulfonamide, also known as BMS-986142, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. In
Mechanism of Action
5-bromo-N-(sec-butyl)-2-methoxybenzenesulfonamide binds to the active site of BTK and prevents it from phosphorylating downstream targets. This, in turn, inhibits the activation of signaling pathways that promote inflammation and immune cell activation. By blocking BTK activity, 5-bromo-N-(sec-butyl)-2-methoxybenzenesulfonamide can reduce the production of pro-inflammatory cytokines and chemokines, as well as the proliferation and activation of immune cells.
Biochemical and Physiological Effects:
In preclinical studies, 5-bromo-N-(sec-butyl)-2-methoxybenzenesulfonamide has been shown to significantly reduce inflammation and joint damage in animal models of rheumatoid arthritis. It has also been found to be effective in reducing the severity of lupus symptoms, such as skin lesions and kidney damage. In addition, 5-bromo-N-(sec-butyl)-2-methoxybenzenesulfonamide has been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.
Advantages and Limitations for Lab Experiments
One advantage of using 5-bromo-N-(sec-butyl)-2-methoxybenzenesulfonamide in lab experiments is its high selectivity for BTK, which makes it a valuable tool for studying the role of BTK in immune cell signaling and inflammation. However, its potency and selectivity may also pose a challenge in designing experiments that accurately reflect the complexity of immune system regulation in vivo. In addition, the cost and availability of 5-bromo-N-(sec-butyl)-2-methoxybenzenesulfonamide may limit its widespread use in research.
Future Directions
There are several potential future directions for research on 5-bromo-N-(sec-butyl)-2-methoxybenzenesulfonamide. One area of interest is its potential use in combination with other immunomodulatory agents, such as checkpoint inhibitors, to enhance the effectiveness of cancer immunotherapy. Another direction is the development of more potent and selective BTK inhibitors that can overcome resistance mechanisms and improve therapeutic outcomes in autoimmune diseases. Finally, further studies are needed to fully understand the long-term safety and efficacy of 5-bromo-N-(sec-butyl)-2-methoxybenzenesulfonamide in human patients.
In conclusion, 5-bromo-N-(sec-butyl)-2-methoxybenzenesulfonamide is a promising compound with potential therapeutic applications in autoimmune diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments provide valuable insights into its potential use in research and clinical settings. Future research on 5-bromo-N-(sec-butyl)-2-methoxybenzenesulfonamide holds promise for improving our understanding of immune system regulation and developing new treatments for autoimmune diseases.
Synthesis Methods
The synthesis of 5-bromo-N-(sec-butyl)-2-methoxybenzenesulfonamide involves a multi-step process starting with the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with sec-butylamine to form the corresponding sulfonamide. This is followed by further reactions to introduce the bromine atom and the methoxy group at the appropriate positions. The final product is obtained through purification and isolation techniques.
Scientific Research Applications
5-bromo-N-(sec-butyl)-2-methoxybenzenesulfonamide has been studied extensively for its potential use as a therapeutic agent in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. It has been shown to inhibit the activity of a specific enzyme called Bruton's tyrosine kinase (BTK), which plays a crucial role in the immune system's response to foreign invaders. By inhibiting BTK, 5-bromo-N-(sec-butyl)-2-methoxybenzenesulfonamide can help reduce the inflammation and tissue damage associated with autoimmune diseases.
properties
IUPAC Name |
5-bromo-N-butan-2-yl-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO3S/c1-4-8(2)13-17(14,15)11-7-9(12)5-6-10(11)16-3/h5-8,13H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPOWPTXTLRBBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=C(C=CC(=C1)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(sec-butyl)-2-methoxybenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

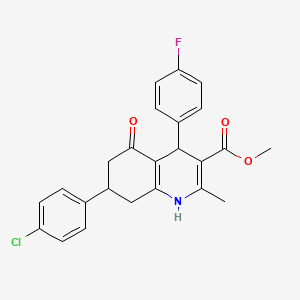

![2-(diethylamino)ethyl 2,9-dimethyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate dihydrochloride](/img/structure/B5215667.png)

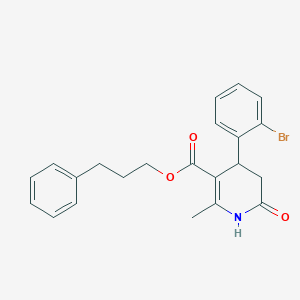
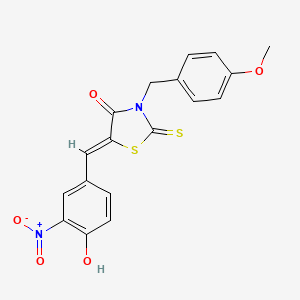
![1-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxybenzene](/img/structure/B5215698.png)

![2-[(5-benzyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]-N-(3-chlorophenyl)acetamide](/img/structure/B5215718.png)

![ethyl 4-benzyl-1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-piperidinecarboxylate](/img/structure/B5215722.png)
![8-({3-[(4-benzyl-1-piperidinyl)carbonyl]-5-isoxazolyl}methoxy)quinoline](/img/structure/B5215726.png)
![(3,4-dichlorobenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine](/img/structure/B5215727.png)
